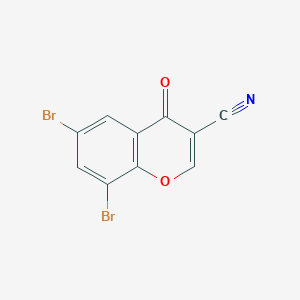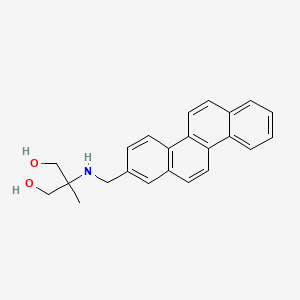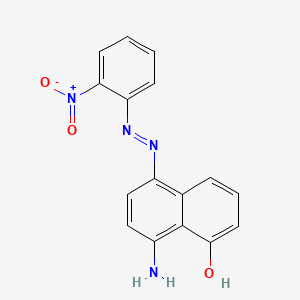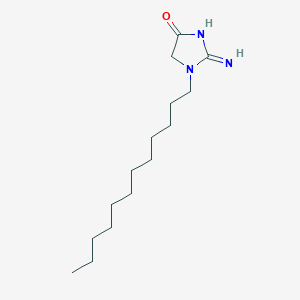
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a bis(1-aziridinyl)phosphinyl group and a bromine atom attached to the para position of the benzene ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- typically involves the reaction of benzamide derivatives with bis(1-aziridinyl)phosphinyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the compound, potentially with altered aziridine rings.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound may be used to study the effects of aziridine-containing molecules on biological systems. Its ability to form covalent bonds with nucleophiles makes it useful in probing protein and DNA interactions.
Medicine: In medicine, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- has potential applications as an anticancer agent. The aziridine rings can form cross-links with DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for creating advanced materials with specific functions.
Mécanisme D'action
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking can disrupt normal cellular functions, leading to cell death. The molecular targets and pathways involved include DNA replication and repair mechanisms, as well as protein synthesis pathways.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo-
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro-
Comparison:
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo- features an iodine atom instead of a bromine atom. This substitution can affect the compound’s reactivity and biological activity.
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro- has three chlorine atoms on the benzene ring, which can significantly alter its chemical properties and potential applications.
Uniqueness: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
27807-50-7 |
|---|---|
Formule moléculaire |
C11H13BrN3O2P |
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-bromobenzamide |
InChI |
InChI=1S/C11H13BrN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
Clé InChI |
YQAHINSKAQOWSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)Br)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)






![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)

